molecular formula C11H15ClN2 B14166229 Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride CAS No. 63589-39-9

Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride

Cat. No.: B14166229
CAS No.: 63589-39-9
M. Wt: 210.70 g/mol
InChI Key: ZUBVXBCBFPEUJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride is an organic compound with the molecular formula C11H15ClN2. It is a derivative of propanenitrile, where the nitrile group is substituted with an ethylphenylamino group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanenitrile, 3-(ethylphenylamino)-, monohydrochloride typically involves the reaction of ethylaniline with acrylonitrile. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{NHCH}_2\text{CH}_3 + \text{CH}_2\text{CHCN} \rightarrow \text{C}_6\text{H}_5\text{N(CH}_2\text{CH}_3\text{)CH}_2\text{CH}_2\text{CN} ]

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its monohydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The ethylphenylamino group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.

    Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, facilitating the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of propanenitrile, 3-(ethylphenylamino)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Propanenitrile: A simpler nitrile compound without the ethylphenylamino group.

    Ethylphenylamine: Contains the ethylphenylamino group but lacks the nitrile functionality.

    Acrylonitrile: A related nitrile compound used in the synthesis of propanenitrile derivatives.

Uniqueness

Propanenitrile, 3-(ethylphenylamino)-, monohydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitrile and ethylphenylamino groups makes it a versatile compound for various applications.

Properties

CAS No.

63589-39-9

Molecular Formula

C11H15ClN2

Molecular Weight

210.70 g/mol

IUPAC Name

3-(N-ethylanilino)propanenitrile;hydrochloride

InChI

InChI=1S/C11H14N2.ClH/c1-2-13(10-6-9-12)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,10H2,1H3;1H

InChI Key

ZUBVXBCBFPEUJU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCC#N)C1=CC=CC=C1.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.